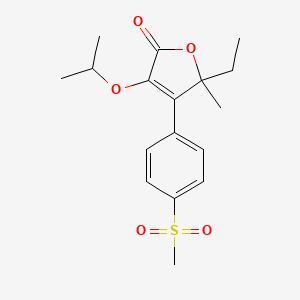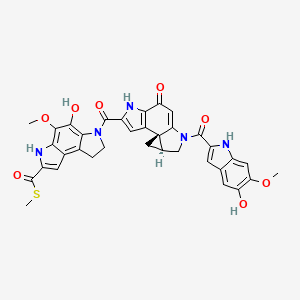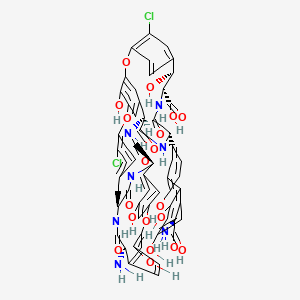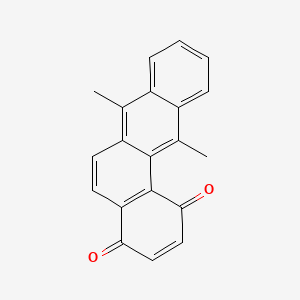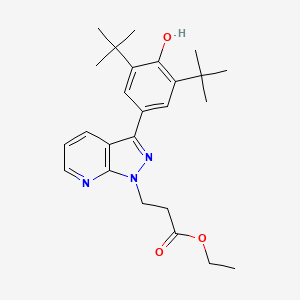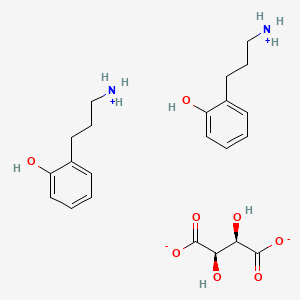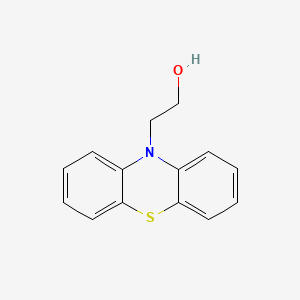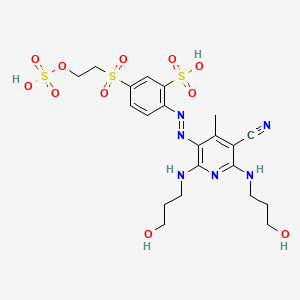
Awh8S3Y7RM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Awh8S3Y7RM” is a synthetic chemical with a complex structureThe systematic name of this compound is 2-(2-(5-CYANO-2,6-BIS((3-HYDROXYPROPYL)AMINO)-4-METHYL-3-PYRIDINYL)DIAZENYL)-5-((2-(SULFOOXY)ETHYL)SULFONYL)BENZENESULFONIC ACID .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “Awh8S3Y7RM” involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a series of condensation reactions.
Introduction of Functional Groups: Various functional groups, such as cyano, hydroxypropyl, and sulfooxyethyl, are introduced through substitution and addition reactions.
Diazotization: The compound undergoes diazotization to form the diazenyl group.
Industrial Production Methods: Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring reaction progress.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification of the final product.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen atoms.
Reduced Forms: Compounds with fewer oxygen atoms or additional hydrogen atoms.
Substituted Compounds: Derivatives with different functional groups.
Scientific Research Applications
“Awh8S3Y7RM” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of “Awh8S3Y7RM” involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways, leading to changes in cellular functions and responses
Comparison with Similar Compounds
“Awh8S3Y7RM” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(2-(5-CYANO-2,6-BIS((3-HYDROXYPROPYL)AMINO)-4-METHYL-3-PYRIDINYL)DIAZENYL)-5-((2-(SULFOOXY)ETHYL)SULFONYL)BENZENESULFONIC ACID.
Uniqueness: The presence of specific functional groups and the overall structure of “this compound” make it distinct from other compounds, providing unique properties and applications .
Properties
CAS No. |
765857-11-2 |
|---|---|
Molecular Formula |
C21H28N6O11S3 |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
2-[[5-cyano-2,6-bis(3-hydroxypropylamino)-4-methylpyridin-3-yl]diazenyl]-5-(2-sulfooxyethylsulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C21H28N6O11S3/c1-14-16(13-22)20(23-6-2-8-28)25-21(24-7-3-9-29)19(14)27-26-17-5-4-15(12-18(17)40(32,33)34)39(30,31)11-10-38-41(35,36)37/h4-5,12,28-29H,2-3,6-11H2,1H3,(H2,23,24,25)(H,32,33,34)(H,35,36,37) |
InChI Key |
MKMRMYWNAVZLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)NCCCO)NCCCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
